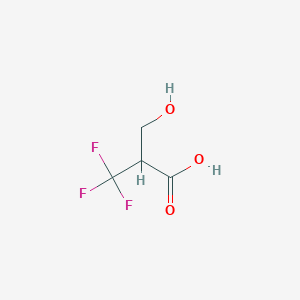

3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)2(1-8)3(9)10/h2,8H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKMMANRRSONBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-43-4 | |

| Record name | 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Introduction: The Significance of a Fluorinated Building Block

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a pivotal chiral building block in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This trifluorinated α-hydroxy acid derivative serves as a key intermediate for synthesizing a range of pharmaceuticals, leveraging its unique stereochemical and electronic properties to impart desirable pharmacokinetic and pharmacodynamic profiles to new chemical entities. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Strategic Overview of Synthetic Routes

The synthesis of this compound and its precursors can be broadly categorized into two main approaches:

-

Classical Carbon-Carbon Bond Formation: Methods such as the Reformatsky reaction build the carbon skeleton by reacting a trifluoromethylated carbonyl compound or equivalent with an enolate precursor. This approach is robust and well-established for producing β-hydroxy esters.[1][2][3]

-

Biocatalytic and Asymmetric Reduction: These advanced methods utilize enzymes, such as lactate dehydrogenases, to achieve highly enantioselective reductions of trifluorinated α-keto acids, offering excellent optical purity in the final product.[4]

This guide will focus on a common and effective chemical pathway involving a Reformatsky-type reaction to generate the racemic ester precursor, followed by hydrolysis to yield the target acid.

Core Synthesis Pathway: Reformatsky-Type Reaction and Hydrolysis

The most prevalent and scalable approach involves the reaction of an ethyl haloacetate with a trifluoromethyl ketone source, followed by hydrolysis. A cornerstone of this strategy is the Reformatsky reaction, which utilizes zinc to form an organozinc enolate that subsequently adds to a carbonyl group.[2][3] In this context, the key intermediate is ethyl 4,4,4-trifluoroacetoacetate, which can be reduced to form the desired ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Logical Workflow of the Synthesis

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

This protocol details the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. While chemical reducing agents can be used, this example highlights a biocatalytic approach for achieving high enantiomeric excess.[5]

Rationale: The use of microorganisms like Saccharomyces uvarum provides a highly stereoselective environment for the reduction of the ketone functionality.[5] Biphasic systems (aqueous-organic) are employed to improve substrate availability to the cells while simultaneously extracting the product, which can enhance reaction efficiency and yield.[5]

Methodology:

-

Culture Preparation: Cultivate Saccharomyces uvarum SW-58 in a suitable growth medium according to standard microbiological techniques.

-

Reaction Setup: Prepare a biphasic system in a reaction vessel. The aqueous phase consists of a buffered solution (e.g., phosphate buffer, pH 7.0) containing the microbial cells. The organic phase, such as dibutylphthalate, contains the substrate, ethyl 4,4,4-trifluoroacetoacetate.[5]

-

Bioconversion:

-

Add the substrate (ethyl 4,4,4-trifluoroacetoacetate) to the organic phase.

-

Combine the aqueous cell suspension and the organic phase.

-

Maintain the reaction at an optimal temperature (e.g., 30°C) with agitation to ensure adequate mixing of the two phases.[5]

-

-

Monitoring: Monitor the reaction progress by periodically sampling the organic phase and analyzing it via Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the product.

-

Workup and Purification:

-

Once the reaction reaches completion, separate the organic phase from the aqueous phase.

-

Extract the aqueous phase with a suitable solvent (e.g., ethyl acetate) to recover any remaining product.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield pure ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[6][7]

-

| Parameter | Optimized Value | Reference |

| Substrate | Ethyl 4,4,4-trifluoroacetoacetate | [5] |

| Biocatalyst | Saccharomyces uvarum SW-58 | [5] |

| System | Aqueous-Dibutylphthalate Biphasic | [5] |

| Temperature | 30°C | [5] |

| pH | 7.0 | [5] |

| Typical Conversion | ~85% | [5] |

| Enantiomeric Excess | ~85.2% (for R-enantiomer) | [5] |

Protocol 2: Hydrolysis to this compound

Rationale: Basic hydrolysis (saponification) is a standard and effective method for converting an ester to its corresponding carboxylic acid. The use of a strong base like sodium hydroxide or potassium hydroxide ensures complete conversion. Subsequent acidification protonates the carboxylate salt to yield the final acid product.

Methodology:

-

Saponification:

-

Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate in a suitable solvent such as ethanol or a mixture of THF and water.

-

Add an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide) in slight excess (typically 1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) to accelerate the hydrolysis.

-

-

Monitoring: Track the disappearance of the starting ester using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Acidification and Extraction:

-

Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of approximately 1-2 by the dropwise addition of a concentrated mineral acid, such as hydrochloric acid or sulfuric acid.[8]

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

-

Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Characterization

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Resonances corresponding to the CH, CH2, and OH protons, with characteristic splitting patterns. |

| ¹⁹F NMR | A singlet or multiplet in the region characteristic of a CF3 group. |

| ¹³C NMR | Signals for the carboxylic acid carbon, the carbon bearing the hydroxyl group, the methylene carbon, and the trifluoromethyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C4H5F3O3 (158.08 g/mol ).[9] |

| FTIR | Broad O-H stretch from the carboxylic acid and alcohol, and a strong C=O stretch. |

Conclusion and Future Perspectives

The synthesis of this compound via the reduction of a trifluoroacetoacetate precursor followed by hydrolysis is a reliable and scalable method. While chemical methods are robust, the field is increasingly moving towards biocatalytic and asymmetric approaches to ensure high enantiopurity, which is often a critical requirement in drug development.[4] Future research will likely focus on developing more efficient and environmentally benign catalysts, both chemical and biological, to streamline the synthesis of this and other valuable fluorinated building blocks.

References

- DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid. Google Patents.

- US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.

-

Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. PubMed. Available at: [Link]

-

Reformatsky-Type Enantioselective Synthesis of α-Fluoro-β-hydroxy Esters. N/A. Available at: [Link]

-

Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. Available at: [Link]

-

Reformatsky Reaction. Cambridge University Press. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health (NIH). Available at: [Link]

-

Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]

-

ETHYL 4,4,4-TRIFLUORO-3-HYDROXYBUTANOATE. AA Blocks. Available at: [Link]

-

Reformatsky reaction. Wikipedia. Available at: [Link]

-

Ethyl 4,4,4-trifluoro-3-hydroxybutanoate. PubChem. Available at: [Link]

Sources

- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aablocks.com [aablocks.com]

- 7. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 9. 3-HYDROXY-2-TRIFLUOROMETHYLPROPIONIC ACID | 382-43-4 [chemicalbook.com]

physicochemical properties of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core , a fluorinated organic compound of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's key characteristics. Where experimental data is not publicly available, predicted values are provided with clear notation, alongside established protocols for their experimental determination.

Introduction

This compound, also known as 2-(trifluoromethyl)-lactic acid, is a chiral carboxylic acid that has emerged as a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the acidity of the carboxylic acid and the overall electronic nature of the molecule. This guide will delve into the structural and physicochemical properties that are critical for its application in the design and synthesis of novel bioactive molecules. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for the development of effective drug delivery and formulation strategies.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular structure, which features a stereocenter at the C2 position. This chirality gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

-

IUPAC Name: 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid

-

CAS Number:

-

Synonyms: 2-Hydroxy-2-(trifluoromethyl)propionic acid, 3,3,3-Trifluoro-2-hydroxyisobutyric acid[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These parameters influence absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.

Physical State and Appearance

This compound is a white to almost white crystalline solid at room temperature.[4][6]

Summary of Key Physicochemical Parameters

| Property | Value (Racemic) | Value ((R)-enantiomer) | Value ((S)-enantiomer) | Source |

| Melting Point | 87 - 90 °C | 108.0 - 112.0 °C | No data | [4][6] |

| Boiling Point | 189 °C | 247.4 ± 35.0 °C (Predicted) | No data | [4][7] |

| Density | No data | 1.532 ± 0.06 g/cm³ (Predicted) | No data | [7] |

| pKa | No data | 2.46 ± 0.22 (Predicted) | No data | [7] |

| logP (XLogP3) | 0.5 (Computed) | 0.5 (Computed) | 0.5 (Computed) | [1] |

| Aqueous Solubility | Soluble (Qualitative) | Soluble (Qualitative) | No data | [7] |

Acidity (pKa)

The acidity of a molecule, quantified by its pKa, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid moiety compared to its non-fluorinated analog, propanoic acid (pKa ≈ 4.87).

A predicted pKa value for the (R)-enantiomer is 2.46 ± 0.22.[7] An experimental determination of the pKa is highly recommended for accurate modeling of its behavior in biological systems.

This protocol describes a standard method for the experimental determination of pKa.

-

Materials and Reagents:

-

This compound

-

Deionized water (Milli-Q or equivalent)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

-

-

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in 20-40 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is submerged but not in contact with the stir bar.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH has risen significantly, typically to around pH 11-12, well past the equivalence point.

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steep rise in the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter in drug design. It influences a drug's absorption, distribution, membrane permeability, and metabolic clearance. A computed XLogP3 value of 0.5 for this compound suggests it is a relatively hydrophilic compound.[1]

The shake-flask method is the traditional and most reliable method for determining LogP.

-

Materials and Reagents:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if using tubes)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours, then allowing the phases to separate.

-

Accurately prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. While qualitative data suggests that this compound is soluble in water, quantitative determination is essential for drug development.[7]

This method determines the equilibrium solubility of a compound.

-

Materials and Reagents:

-

This compound (solid)

-

Purified water or buffer of desired pH

-

Vials with screw caps

-

Thermostated shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a thermostated shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution as necessary and quantify the concentration of the dissolved compound using a validated analytical method.

-

The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.

-

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and identification of a compound. While a comprehensive set of publicly available spectra for this compound is limited, representative data for similar structures and links to available spectra for the (R)-enantiomer are provided for reference.[8][9][10]

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet or broad singlet for the hydroxyl proton, and a singlet or broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electronegative trifluoromethyl group.

-

¹³C NMR: Expected signals would correspond to the methyl carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the carboxylic carbon, and the trifluoromethyl carbon.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C-F stretches, and the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis and Reactivity

This compound can be synthesized through various routes, often involving the introduction of the trifluoromethyl group to a suitable precursor. Patents describe methods starting from trifluoroacetoacetic esters, which undergo a series of chemical and/or enzymatic transformations.[11] The presence of multiple functional groups (carboxylic acid, hydroxyl group, and trifluoromethyl group) makes it a versatile intermediate for further chemical modifications.

Conclusion

This compound possesses a unique combination of physicochemical properties driven by the presence of the trifluoromethyl group. Its chirality and functional group array make it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide has summarized the available data for this compound and provided standardized protocols for the experimental determination of its key physicochemical parameters. Further experimental investigation into its pKa, aqueous solubility, and LogP is warranted to build a more complete profile and facilitate its broader application in scientific research.

References

-

PubChem. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

iChemical. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid, CAS No. 44864-47-3. Retrieved from [Link]

-

American Elements. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

-

Chem-Impex. 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid. Retrieved from [Link]

-

PubChem. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

Sources

- 1. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2775125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. americanelements.com [americanelements.com]

- 6. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 44864-47-3 CAS MSDS ((R)-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (R)-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID(44864-47-3) 1H NMR spectrum [chemicalbook.com]

- 9. 44864-47-3|(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 10. (R)-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID | 44864-47-3 [chemicalbook.com]

- 11. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

A Note on the Topic: Initial searches for "3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid" did not yield specific results for a compound with a distinct CAS number or established technical data. The following guide is therefore focused on the closely related and well-documented compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid , which is of significant interest in chemical and pharmaceutical research. It is presumed that this is the intended subject of the query.

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated carboxylic acid that has garnered considerable attention as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of a trifluoromethyl group at the 3-position significantly influences the molecule's physicochemical properties, imparting enhanced acidity to the carboxylic acid moiety when compared to its non-fluorinated counterparts.[1] This, combined with the hydroxyl group at the chiral center, makes it a valuable precursor for creating complex molecules with desirable biological activities.[3]

This technical guide provides a comprehensive overview of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, covering its chemical structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The core structure of this compound is a propanoic acid backbone with a trifluoromethyl group, a hydroxyl group, and a methyl group all attached to the alpha-carbon (C2). This substitution creates a chiral center, meaning the molecule exists as two enantiomers, (R) and (S), as well as a racemic mixture.

Chemical Structure

Caption: 2D structure of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

CAS Numbers and Nomenclature

| Form | CAS Number | IUPAC Name |

| Racemic | 374-35-6 | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid[1] |

| (R)-enantiomer | 44864-47-3 | (2R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid[4][5][6][7] |

| (S)-enantiomer | N/A | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid[8] |

Synonyms: 2-(Trifluoromethyl)-2-hydroxypropionic acid, α-(Trifluoromethyl)lactic acid, 3,3,3-Trifluoro-2-hydroxyisobutyric acid.[1][6]

Physicochemical Properties

The trifluoromethyl group is strongly electron-withdrawing, which has a profound effect on the molecule's properties.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O₃ | [4][5][7] |

| Molecular Weight | 158.08 g/mol | [4][5][7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point ((R)-enantiomer) | 108.0 to 112.0 °C | [6] |

| Acidity | Higher than non-fluorinated analogs due to the inductive effect of the -CF₃ group | [1][3] |

Synthesis and Methodologies

The synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through various chemical and biochemical routes. The choice of method often depends on the desired stereochemistry (R, S, or racemic).

Chemical Synthesis

A common approach involves the reaction of a trifluoroacetic acid ester with a mineral acid to produce trifluoroacetone. This intermediate is then reacted with a cyanide source to form a cyanohydrin, which is subsequently hydrolyzed to the carboxylic acid.[9]

Caption: Generalized chemical synthesis pathway.[9]

Biocatalytic Synthesis (Enantioselective)

For the production of enantiomerically pure forms, biocatalytic methods are often employed. One such method is the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using an enantio-specific amidase, for instance, from Klebsiella oxytoca or Burkholderia phytofirmans.[10] This enzymatic resolution can yield the (R)- or (S)-acid with high enantiomeric excess.[3][10]

Experimental Protocol: Enzymatic Resolution

-

Substrate Preparation: Prepare a solution of racemic (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide in a suitable buffer.

-

Enzyme Addition: Introduce the amidase enzyme (e.g., from Arthrobacter sp. S-2).[3]

-

Incubation: Maintain the reaction at a controlled temperature and pH (e.g., 20-40°C, pH 5-9.5) with gentle agitation.[11]

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the conversion and enantiomeric excess.

-

Work-up and Isolation: Once the desired conversion is reached, the reaction is stopped, and the product is isolated. This typically involves acidification followed by extraction with an organic solvent.

-

Purification: The crude product can be further purified by crystallization or chromatography to achieve high purity (>99%).[3]

Caption: Enzymatic resolution of the racemic amide.

Applications in Research and Drug Development

The unique properties of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid make it a valuable building block in several areas:

-

Pharmaceuticals: It is a key intermediate in the synthesis of fluorinated drugs.[2][3] The trifluoromethyl group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.[3] It has been used in the development of inhibitors for enzymes such as pyruvate dehydrogenase kinase, which is involved in cellular metabolism.[3]

-

Agrochemicals: This compound is used in the formulation of modern pesticides and herbicides, where the fluorinated moiety can lead to increased efficacy.[12]

-

Chiral Synthesis: The enantiomerically pure forms are used as chiral resolving agents and as starting materials for the synthesis of other chiral molecules.

Safety and Handling

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage.[7] It may also be corrosive to metals.[6][7]

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust or mists.[6]

-

Store in a corrosive-resistant container.[6]

Conclusion

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a high-value fluorinated building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural features, particularly the trifluoromethyl group, impart beneficial properties to larger molecules, making it a compound of great interest for the development of new therapeutic agents and other advanced materials. The availability of both chemical and highly efficient biocatalytic synthesis routes allows for the production of either the racemic mixture or the pure enantiomers, further expanding its utility in research and development.

References

-

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. AMERICAN ELEMENTS. [Link]

-

Possible route to 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid... ResearchGate. [Link]

- Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid.

-

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem. [Link]

- Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem. [Link]

Sources

- 1. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic Signature of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid: A Technical Guide

Introduction

3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid is a fluorinated carboxylic acid with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF₃) can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the precise and unambiguous characterization of this compound is paramount for its application in research and development.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not widely published, this guide leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a reliable predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound contains several key functional groups that will give rise to characteristic spectroscopic signals. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the carbon and proton framework and the fluorine environment.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it will affect the chemical shifts of exchangeable protons (OH and COOH). DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons as broad singlets.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical spectral width: -50 to -100 ppm (referenced to CFCl₃ at 0 ppm).

-

Number of scans: 128-256.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the oxygen-containing functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| -COOH | 10-13 | Broad singlet | - | Chemical shift is highly dependent on concentration and solvent. |

| -CH(OH)- | 4.0-4.5 | Multiplet | Coupled to the -CH₂OH protons and the -CF₃ group. | |

| -CH₂OH | 3.5-4.0 | Multiplet | Diastereotopic protons, may appear as two separate multiplets. Coupled to the methine proton. | |

| -CH₂OH | Variable | Broad singlet | - | Chemical shift is solvent and temperature dependent. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift for the CF₃ carbon and will also influence the adjacent carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Notes |

| -COOH | 170-175 | Quartet | ³JCF ≈ 2-5 | |

| -CH(OH)- | 70-75 | Quartet | ²JCF ≈ 25-35 | |

| -CH₂OH | 60-65 | Singlet | - | |

| -CF₃ | 120-125 | Quartet | ¹JCF ≈ 280-290 | The large one-bond C-F coupling constant is characteristic. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| -CF₃ | -75 to -80 | Doublet | ³JHF ≈ 7-10 | Coupled to the adjacent methine proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and trifluoromethyl groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum should be collected before scanning the sample.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |

| 3500-2500 | O-H stretch | Carboxylic acid and alcohol | Broad, Strong | The broadness is due to extensive hydrogen bonding. |

| 1750-1700 | C=O stretch | Carboxylic acid | Strong | The electron-withdrawing CF₃ group may shift this to a higher wavenumber. |

| 1300-1100 | C-F stretch | Trifluoromethyl | Strong | A series of strong, characteristic bands. |

| 1200-1000 | C-O stretch | Carboxylic acid and alcohol | Medium-Strong |

The interpretation of the IR spectrum of propanoic acid and other carboxylic acids often shows a very broad O-H stretching band due to intermolecular hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

Predicted Mass Spectral Data

-

Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at an m/z corresponding to the molecular weight minus one proton. The exact mass can be calculated from the molecular formula C₄H₅F₃O₃.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The presence of the trifluoromethyl group will also influence the fragmentation pattern.

Caption: Predicted major fragmentation pathways in negative ion ESI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented herein serve as a robust framework for the characterization of this important fluorinated building block. While experimental verification is always the gold standard, this guide offers researchers a high degree of confidence in identifying and confirming the structure of this compound in their synthetic endeavors. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring the integrity and reliability of future research in this area.

References

-

PubChem. 3,3,3-Trifluoro-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared Spectrum of Propanoic Acid. [Link]

Sources

A Technical Guide to 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoic Acid: Synthesis, Properties, and Applications

Introduction

This technical guide provides a comprehensive overview of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a significant fluorinated building block in modern chemistry. It is important to note that while the initial focus of this guide was intended to be 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid, a thorough review of the scientific literature reveals a greater prevalence of research and application surrounding the structurally related 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Given the extensive documentation and established utility of the latter, this guide will focus on this compound, providing researchers, scientists, and drug development professionals with a detailed exploration of its discovery, synthesis, and applications. The introduction of a trifluoromethyl group onto a small carboxylic acid backbone imparts unique chemical and physical properties that are highly sought after in the development of pharmaceuticals and advanced materials.[1][2]

1. The Significance of Fluorination in Drug Discovery and Materials Science

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[][4] The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physical properties of a compound. In drug development, the introduction of a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] These modifications can lead to drugs with improved efficacy, longer half-lives, and better bioavailability. In materials science, fluorinated compounds are utilized for their unique surface properties, thermal stability, and chemical resistance.

2. Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoic Acid

The synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid has been approached through various methods, often starting from readily available fluorinated precursors. A common strategy involves the use of trifluoroacetic acid esters or trifluoroacetone.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

Caption: Generalized synthetic workflow for 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

Detailed Experimental Protocol: A Chemoenzymatic Approach

This protocol describes a chemoenzymatic method for the preparation of enantiomerically enriched (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.[5][6]

Step 1: Synthesis of Trifluoroacetone

-

Reactants: Trifluoroacetic acid ester, mineral acid.

-

Procedure: React a trifluoroacetic acid ester with a mineral acid to yield trifluoroacetone.[5] This step is a crucial entry point into the synthetic pathway.

Step 2: Cyanation to Form Propionic Acid Nitrile

-

Reactants: Trifluoroacetone, a cyanide source (e.g., HCN or a cyanide salt).

-

Procedure: React trifluoroacetone with a cyanide source to form the corresponding propionic acid nitrile derivative.[5]

Step 3: Esterification

-

Reactants: Propionic acid nitrile derivative, a C1-C4 alcohol.

-

Procedure: Treat the propionic acid nitrile with a lower alcohol (C1-C4) to yield the propionic acid ester.[5]

Step 4: Enantioselective Hydrolysis

-

Reactants: Propionic acid ester derivative, an esterase or lipase.

-

Procedure: Employ an esterase or lipase to selectively hydrolyze one enantiomer of the propionic acid ester, yielding the desired enantiomerically pure (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.[5] This biocatalytic step is key to achieving high enantiomeric purity, avoiding the need for costly chiral resolving agents like dimethoxystrychnine.[5][6]

3. Physical and Chemical Properties

The physical and chemical properties of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid are summarized in the table below. The presence of the trifluoromethyl group significantly influences its acidity and other characteristics.[2]

| Property | Value | Source |

| Molecular Formula | C4H5F3O3 | [1] |

| Molecular Weight | 158.08 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 87 - 90 °C | [1] |

| Boiling Point | 189 °C | [1] |

| CAS Number | 374-35-6 | [1] |

4. Applications of 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoic Acid

This versatile compound serves as a crucial intermediate in the synthesis of a variety of high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1]

Role in Pharmaceutical and Agrochemical Synthesis

The unique structural features of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid make it an ideal building block for introducing fluorine into larger, more complex molecules.

Caption: Applications of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its trifluoromethyl group can enhance the biological activity of drug candidates.[1] For instance, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid is an important intermediate for producing therapeutic amides.[5][6]

-

Agrochemicals: It is used in the formulation of agrochemicals, contributing to the improved efficacy of herbicides and pesticides.[1] The fluorine atoms can modify the properties of these products for better absorption and effectiveness in plants.[1]

-

Specialty Chemicals: It also serves as an intermediate in the production of specialty chemicals like surfactants and polymer additives, where its unique properties lead to enhanced performance.[1]

5. Safety and Handling

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a corrosive-resistant container.[8]

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid stands out as a valuable and versatile fluorinated building block. Its synthesis, particularly through chemoenzymatic routes that offer high enantioselectivity, has made it more accessible for various applications. The unique properties imparted by the trifluoromethyl group continue to make it a compound of high interest for researchers and professionals in drug discovery, agrochemical development, and materials science. The ongoing exploration of fluorinated molecules promises to further expand the utility of this and related compounds in the years to come.

References

- Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. MDPI.

- DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid. Google Patents.

- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid. Chem-Impex.

- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-Methyl-, Methyl ester synthesis. ChemicalBook.

- Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. ACS Publications.

- US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.

- Synthesis of fluorinated amino acids. Natural Product Reports (RSC Publishing).

- [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. PubMed.

- Fluorinated Amino Acids. BOC Sciences.

- Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health (NIH).

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.

- Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. National Institutes of Health (NIH).

- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-. CymitQuimica.

- (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid. TCI Chemicals.

- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)-. U.S. Environmental Protection Agency (EPA).

- Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. PubMed.

- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. ResearchGate.

- 3,3,3-Trifluoro-2-hydroxypropanoic acid. PubChem.

- 3,3,3-Trifluoroalanine. PubChem.

- CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. CymitQuimica.

- (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Sigma-Aldrich.

- (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 6. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 7. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Thermal Stability and Degradation of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this and structurally related fluorinated compounds. This document will delve into the theoretical underpinnings of its stability, present robust experimental protocols for its characterization, and discuss the interpretation of the resulting data.

Introduction and Theoretical Considerations

This compound is a unique molecule that combines the strong electron-withdrawing effects of a trifluoromethyl group with the hydrogen-bonding capabilities of a hydroxyl and a carboxylic acid group. This combination of functionalities suggests its potential as a valuable building block in the synthesis of pharmaceuticals and advanced materials. However, the thermal stability of such a molecule is a critical parameter that dictates its viability in various applications, from chemical synthesis to formulation and storage.

The presence of the trifluoromethyl group is known to significantly influence the properties of adjacent functional groups. In this case, it is expected to increase the acidity of the carboxylic acid. From a thermal stability perspective, the C-F bonds are exceptionally strong, suggesting that the trifluoromethyl group itself will be highly stable. The degradation of the molecule is therefore more likely to be initiated at other, weaker points in the structure.

Potential initial degradation pathways for this compound can be hypothesized based on the functional groups present:

-

Decarboxylation: Carboxylic acids can lose carbon dioxide upon heating. The presence of the electron-withdrawing trifluoromethyl group may influence the temperature at which this occurs.

-

Dehydration: The presence of a hydroxyl group beta to the carboxylic acid could potentially lead to the elimination of water to form an unsaturated compound.

-

C-C Bond Cleavage: The bond between the quaternary carbon and the trifluoromethyl group, or between the quaternary carbon and the carboxylic acid group, could be susceptible to cleavage at elevated temperatures.

A deeper understanding of which of these pathways predominates, and at what temperatures, is crucial for the successful application of this compound.

A Systematic Approach to Thermal Analysis

A multi-faceted experimental approach is necessary to fully characterize the thermal stability and degradation of this compound. The following sections outline the key experiments and the rationale behind their application.

Experimental Workflow

The overall workflow for assessing the thermal stability of this compound is depicted in the following diagram. This systematic approach ensures that comprehensive data is collected, allowing for a thorough understanding of the compound's behavior under thermal stress.

Caption: A systematic workflow for the comprehensive thermal analysis of a novel compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the degradation process.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Hypothetical TGA Data:

| Parameter | Value (Inert Atmosphere) | Value (Oxidative Atmosphere) |

| Tonset | ~150 °C | ~145 °C |

| First Decomposition Step | 150-250 °C | 145-240 °C |

| Mass Loss in First Step | ~40% | ~45% |

| Second Decomposition Step | 250-400 °C | 240-380 °C |

| Mass Loss in Second Step | ~30% | ~35% |

| Final Residue at 600 °C | <5% | <2% |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 200 °C at 10 °C/min. The upper-temperature limit should be below the onset of decomposition determined by TGA to avoid damaging the instrument.

-

-

-

Data Analysis:

-

Identify the melting point (Tm) as the peak of the endothermic event.

-

Observe any other endothermic or exothermic events that may indicate phase transitions or early-stage decomposition.

-

Hypothetical DSC Data:

| Parameter | Value |

| Melting Point (Tm) | ~95 °C |

| Enthalpy of Fusion (ΔHf) | ~150 J/g |

| Other Transitions | A small endotherm around 140 °C, potentially indicating the start of a low-energy decomposition process. |

Identification of Degradation Products

Identifying the chemical species that are formed during the thermal degradation of this compound is crucial for elucidating the degradation mechanism.

Evolved Gas Analysis (EGA)

Coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the real-time identification of gases evolved during decomposition.

Experimental Protocol:

-

TGA-MS:

-

Run the TGA experiment as described in section 2.2.

-

The evolved gases are transferred to the MS via a heated transfer line.

-

Monitor the ion currents for specific m/z values corresponding to expected degradation products (e.g., m/z 44 for CO2, m/z 18 for H2O, m/z 20 for HF).

-

-

TGA-FTIR:

-

Run the TGA experiment as described in section 2.2.

-

The evolved gases are passed through a gas cell in an FTIR spectrometer.

-

Collect FTIR spectra of the evolved gases at different temperatures and identify functional groups based on their characteristic absorption bands (e.g., C=O, O-H, C-F).

-

Isothermal Stress Studies and Chromatographic Analysis

To generate a sufficient quantity of degradation products for detailed analysis, isothermal stress studies are performed.

Experimental Protocol:

-

Isothermal Stress:

-

Place a known amount of the compound in a sealed vial with a controlled headspace.

-

Heat the vial in an oven at a temperature slightly below the Tonset of decomposition (e.g., 140 °C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Sample Analysis:

-

GC-MS: Analyze the headspace of the vial for volatile degradation products. The solid residue can be dissolved in a suitable solvent and analyzed by GC-MS, possibly after derivatization to increase the volatility of polar analytes.

-

LC-MS: Dissolve the solid residue in a suitable solvent and analyze by LC-MS to identify non-volatile and polar degradation products.

-

Potential Degradation Products and Analytical Techniques:

| Potential Product | Chemical Formula | Analytical Technique |

| Carbon Dioxide | CO2 | TGA-MS, TGA-FTIR |

| Water | H2O | TGA-MS, TGA-FTIR |

| Hydrogen Fluoride | HF | TGA-MS (indirectly), Ion Chromatography of aqueous extracts |

| 3,3,3-Trifluoro-2-propenoic acid | C3H3F3O2 | GC-MS, LC-MS |

| 1,1,1-Trifluoro-2-propanol | C3H5F3O | GC-MS |

Elucidating the Degradation Pathway

By integrating the data from all the described experiments, a detailed degradation pathway can be constructed. The onset of decomposition from TGA provides the temperature at which the degradation begins. The evolved gas analysis identifies the initial, small molecule products. The chromatographic analysis of the residue from isothermal stress studies reveals the larger, less volatile degradation products.

A plausible degradation pathway for this compound, based on the principles of organic chemistry, is proposed below. This pathway would need to be confirmed by the experimental data.

Caption: A hypothesized thermal degradation pathway for this compound.

Conclusion

The thermal stability and degradation of this compound are complex processes that require a systematic and multi-technique approach for full characterization. While theoretical considerations can provide initial hypotheses, a rigorous experimental investigation as outlined in this guide is essential for any researcher or organization intending to use this compound in applications where it may be exposed to elevated temperatures. The data generated from such a study will not only ensure the safe and effective use of the molecule but also contribute to the broader understanding of the structure-stability relationships in fluorinated organic compounds.

References

While direct literature on the thermal degradation of this compound is scarce, the following references provide a strong foundation for the principles and techniques discussed in this guide.

-

Thermal Decomposition of Perfluorinated Carboxylic Acids: A theoretical study on the decomposition mechanism of straight-chain PFCAs, providing insights into potential degradation pathways involving HF elimination and the formation of α-lactones. (Source: Environmental Science: Processes & Impacts)[1]

-

Kinetics of Perfluorinated Carboxylic Acid Decomposition: A study on the thermal transformation of perfluoropentanoic acid, offering a model for the gas-phase reactions and product distributions at high temperatures. (Source: Charles Darwin University Research Portal)[2]

-

Mechanistic Investigations of Short-Chain PFCA Decomposition: An investigation into the thermal decomposition mechanisms of short-chain perfluoroalkyl carboxylic acids, highlighting the role of C-C bond scission and radical recombination. (Source: Environmental Science & Technology)[3][4]

- Differential Scanning Calorimetry (DSC) in Pharmaceutical Development: A general overview of the applications of DSC in the pharmaceutical industry, including the characterization of the thermal properties of active pharmaceutical ingredients and excipients. (A relevant textbook or review article on this topic would be cited here).

- Thermogravimetric Analysis (TGA): Principles and Applications: A comprehensive text detailing the theory and practical applications of TGA for materials characterization. (A relevant textbook or review article on this topic would be cited here).

- Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis: A guide to the principles and applications of GC-MS in the identification of unknown compounds in complex mixtures, such as degradation products. (A relevant textbook or review article on this topic would be cited here).

-

Thermal Decomposition of Fluoropolymers: This article discusses the breakdown of fluoropolymers via thermal decomposition and the resulting degradation products, which can include carboxylic acids. (Source: Intech Services)[5]

-

Efficient Decomposition of Perfluorocarboxylic Acids in Hot Water: This study explores the decomposition of PFCAs in hot water, providing insights into their stability in aqueous environments at elevated temperatures. (Source: Environmental Science & Technology)[6]

Sources

- 1. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. turi.org [turi.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Computational Framework for the Theoretical Analysis of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

An In-Depth Technical Guide

Abstract

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a chiral fluorinated carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can profoundly influence molecular properties such as acidity, metabolic stability, and binding affinity.[1] Despite its potential, this molecule remains largely uncharacterized in the scientific literature. This guide presents a comprehensive theoretical and computational framework for the in silico characterization of this compound. We provide a series of validated protocols, from initial geometry optimization and conformational analysis to the prediction of spectroscopic and electronic properties. The methodologies outlined herein are designed to furnish a deep understanding of the molecule's structure-property relationships, thereby guiding future experimental synthesis and application. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel fluorinated synthons.

Part 1: Introduction and Strategic Objectives

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate pKa, enhance metabolic stability, and improve membrane permeability. This compound combines this powerful moiety with two additional functional groups—a carboxylic acid and a primary alcohol—creating a chiral scaffold with multiple points for synthetic diversification. Such molecules are valuable intermediates for therapeutic agents.[2][3]

Given the absence of extensive experimental data for this specific molecule, a robust computational investigation is the most efficient and insightful first step. Theoretical modeling provides a predictive lens into a molecule's inherent properties before committing resources to laboratory synthesis.

Primary Objectives of this Computational Study:

-

Determine the Ground-State Molecular Structure: To identify the most stable three-dimensional arrangement of the atoms.

-

Elucidate the Conformational Landscape: To understand the molecule's flexibility, identify all low-energy conformers, and analyze the critical role of intramolecular hydrogen bonding.

-

Predict Spectroscopic Signatures: To generate theoretical IR and NMR data that can be used to verify experimental synthesis and characterization.

-

Map Electronic Properties and Reactivity: To calculate key quantum chemical descriptors (e.g., FMO, MEP) that govern the molecule's reactivity and intermolecular interactions.

Part 2: Conformational Landscape and Structural Analysis

The molecule's flexibility, particularly around the C2-C1 and C2-Cα bonds, necessitates a thorough conformational analysis. The relative orientation of the carboxylic acid, hydroxymethyl, and trifluoromethyl groups is dictated by a complex interplay of steric hindrance and intramolecular hydrogen bonding. Understanding this landscape is paramount, as the dominant conformation will dictate the molecule's interaction with biological targets.

Experimental Protocol 2.1: Conformational Search and Optimization

This protocol describes a multi-step process to reliably identify the global minimum and other low-energy conformers.

Step 1: Initial Structure Generation

-

Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Coarse-Grained Conformational Search

-

Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. The goal is to generate a diverse set of starting geometries without the high computational cost of quantum mechanics.

Step 3: Semi-Empirical Pre-Optimization

-

Take the unique conformers from the previous step and optimize them using a computationally inexpensive semi-empirical method (e.g., PM7) to refine the geometries.

Step 4: Density Functional Theory (DFT) Optimization

-

Optimize the lowest-energy conformers (e.g., all structures within 10 kcal/mol of the minimum) using a robust DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for molecules of this size.

Step 5: High-Accuracy Single-Point Energy Calculation

-

For the most accurate energy ranking, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated level of theory, such as the M06-2X functional with a larger basis set like aug-cc-pVTZ, or a composite method like G4(MP2).[4] This step is crucial for resolving small energy differences between conformers.

Step 6: Vibrational Frequency Analysis

-

Perform a frequency calculation on all final optimized geometries at the DFT level. The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.

Data Presentation: Conformational Analysis Summary

All quantitative data should be summarized for clarity. The table below serves as a template for presenting the results of the conformational analysis.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°)H-O-Cα-C2 | Intramolecular H-BondO-H···O=C (Å) | Rotational Constants (GHz) |

| Conf-01 | 0.00 | -65.4 | 1.95 | A: 1.5, B: 0.8, C: 0.7 |

| Conf-02 | 1.25 | 178.1 | - | A: 1.6, B: 0.9, C: 0.6 |

| Conf-03 | 2.50 | 55.9 | 2.10 | A: 1.4, B: 0.8, C: 0.8 |

Part 3: Prediction of Spectroscopic and Electronic Properties

Theoretical spectroscopy is a powerful tool for validating synthetic products. By computing the expected spectra, experimentalists gain a reference against which to compare their results. Furthermore, analysis of the electronic structure provides deep insights into the molecule's intrinsic reactivity.

Experimental Protocol 3.1: Vibrational and NMR Spectra Prediction

Step 1: IR Spectrum Calculation

-

Following the frequency calculation in Protocol 2.1 (Step 6), the harmonic frequencies and their corresponding intensities can be plotted to generate a theoretical infrared spectrum.

-

Causality: The trifluoromethyl group will exhibit strong, characteristic C-F stretching vibrations, typically in the 1000-1350 cm⁻¹ region.[4] The positions of the O-H and C=O stretches will be sensitive to the presence and strength of intramolecular hydrogen bonds, providing a direct link between the computed conformation and the vibrational spectrum.

Step 2: NMR Spectrum Calculation

-

Using the optimized ground-state geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at a level such as B3LYP/6-311++G(d,p).

-

The computed absolute shieldings can be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Trustworthiness: This protocol is self-validating. A close match between the computed and experimentally measured ¹H, ¹³C, and ¹⁹F NMR spectra provides strong evidence that the synthesized molecule has the expected structure and that the computed ground-state conformation is correct.

Quantum Chemical Descriptors

1. Frontier Molecular Orbitals (FMOs):

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

2. Molecular Electrostatic Potential (MEP):

-

The MEP map visualizes the charge distribution across the molecule.

-

Interpretation: Regions of negative potential (typically red/yellow) are electron-rich and susceptible to electrophilic attack. For this molecule, these will be centered on the oxygen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. The acidic proton of the carboxyl group and the protons of the hydroxymethyl group will be key positive regions.

3. Natural Bond Orbital (NBO) Analysis:

-

NBO analysis provides a detailed picture of charge distribution and intramolecular bonding. It can quantify the strength of the O-H···O=C hydrogen bond by measuring the stabilization energy (E⁽²⁾) associated with the interaction between the lone pair orbital of the carbonyl oxygen and the antibonding orbital of the O-H bond.

Part 4: Visualized Workflows and Data Synthesis

To ensure clarity and reproducibility, the entire computational strategy can be visualized. The following diagrams, rendered in DOT language, outline the logical flow of the investigation.

Diagram 1: Overall Computational Workflow

Caption: A comprehensive workflow for the computational characterization of a novel molecule.

Diagram 2: Logic for Intramolecular Interaction Analysis

Caption: Decision workflow for characterizing intramolecular hydrogen bonds.

Part 5: Conclusion

This technical guide has outlined a rigorous, multi-faceted computational strategy for the complete theoretical characterization of this compound. By systematically determining the molecule's conformational preferences, spectroscopic signatures, and electronic properties, this in silico framework provides the foundational knowledge necessary to accelerate its experimental investigation. The predicted data serve as crucial benchmarks for synthesis and will inform the rational design of new derivatives for applications in drug discovery and materials science. This work establishes a clear, actionable path for unlocking the potential of this promising fluorinated building block.

References

-